5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole
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Overview
Description
“5-(5,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” is a complex organic compound that features a unique combination of triazatricyclic and thiazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazatricyclic core through cyclization reactions.
- Introduction of the thiazole ring via condensation reactions.
- Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up procedures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
“5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate due to its bioactive properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
- Binding to the active site of an enzyme and inhibiting its activity.
- Modulating receptor function to alter cellular signaling pathways.
- Interacting with DNA or RNA to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-1,3-thiazole: Lacks the trifluoromethyl group.
2-(trifluoromethyl)-1,3-thiazole: Lacks the triazatricyclic core.
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene: Lacks the thiazole ring.
Uniqueness
The uniqueness of “5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the triazatricyclic core and the trifluoromethyl-thiazole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13F3N4S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C15H13F3N4S/c16-15(17,18)14-21-6-9(23-14)8-22-12-7-19-5-3-10(12)11-2-1-4-20-13(11)22/h1-2,4,6,19H,3,5,7-8H2 |
InChI Key |
YGLGJBWEAOOWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2CC4=CN=C(S4)C(F)(F)F)N=CC=C3 |
Origin of Product |
United States |
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